(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-fluoro substituted phenyl group and a methoxyphenyl group connected through a prop-2-enamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde: This intermediate is synthesized by reacting 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Knoevenagel Condensation: The aldehyde intermediate undergoes a Knoevenagel condensation with 4-methoxybenzylamine in the presence of a base like piperidine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with similar ester linkages.
Uniqueness
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide is unique due to its specific chloro-fluoro substitution pattern and the presence of both methoxy and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3/c1-28-18-12-8-17(9-13-18)26-23(27)14-7-16-5-10-19(11-6-16)29-15-20-21(24)3-2-4-22(20)25/h2-14H,15H2,1H3,(H,26,27)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBONDTASKFRQLB-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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